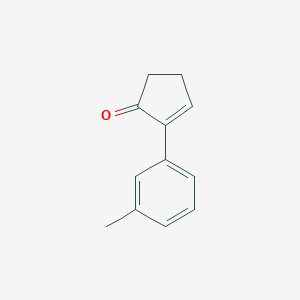
2-(3-Methylphenyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring substituted with a 3-methylphenyl group. This compound is part of the broader class of cyclopentenones, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylphenylmagnesium bromide with cyclopent-2-en-1-one under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran.
Another method involves the Friedel-Crafts acylation of 3-methylphenyl with cyclopent-2-en-1-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and typically requires a non-polar solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(3-Methylphenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. As an electrophile, it can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This property is exploited in its use as a reagent in organic synthesis. Additionally, its aromatic ring allows for electrophilic substitution reactions, making it a versatile compound in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: A simpler analog without the 3-methylphenyl group.
3-Methylcyclopent-2-en-1-one: Similar structure but lacks the phenyl group.
2-(4-Methylphenyl)cyclopent-2-en-1-one: Isomer with the methyl group in the para position.
Uniqueness
2-(3-Methylphenyl)cyclopent-2-en-1-one is unique due to the presence of both the cyclopentenone ring and the 3-methylphenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its significance in research and industry.
Properties
CAS No. |
77037-05-9 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(3-methylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-6,8H,3,7H2,1H3 |
InChI Key |
OGKDDGSTJVIBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















